[(4S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate involves multiple steps, including the formation of the azireno and pyrroloindole rings. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxy and methoxy groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydrogen atoms in the structure can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to create new products with specific functionalities.
Mechanism of Action
The mechanism of action of [6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate involves its interaction with molecular targets through various pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [6-amino-8a-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl carbamate
- 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1’-[2-methoxyethoxy (oxo)methyl]-1,2’-dioxo-8-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3,4-diphenyl-5’-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3’-indole]yl]prop-2-ynyl]propanedioic acid dimethyl ester
Uniqueness
The uniqueness of [6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate lies in its specific arrangement of functional groups and ring structures. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C17H21N3O7 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[(4S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H21N3O7/c1-7-12(22)11-10(13(23)14(7)26-4-3-21)8(6-27-16(18)24)17(25-2)15-9(19-15)5-20(11)17/h8-9,15,19,21H,3-6H2,1-2H3,(H2,18,24)/t8?,9-,15?,17?/m0/s1 |
InChI Key |
YJHYHDSHHWKEIS-LHRDQQHYSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4C(C3(C2COC(=O)N)OC)N4)OCCO |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OCCO |
Synonyms |
7-(2-hydroxyethoxy)mitosane BMY 25551 BMY-25551 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.